molecular formula C7H5BrN4S2 B13189458 4-Amino-6-(3-bromothiophen-2-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(3-bromothiophen-2-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13189458
M. Wt: 289.2 g/mol
InChI Key: BRYOPXVPTSJFFI-UHFFFAOYSA-N
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Description

4-Amino-6-(3-bromothiophen-2-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a 1,3,5-triazine core substituted with an amino group, a thiol group, and a 3-bromothiophene moiety.

Properties

Molecular Formula

C7H5BrN4S2

Molecular Weight

289.2 g/mol

IUPAC Name

2-amino-6-(3-bromothiophen-2-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H5BrN4S2/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

BRYOPXVPTSJFFI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C2=NC(=S)N=C(N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol typically involves the reaction of 3-bromothiophene-2-carboxylic acid with thiourea under acidic conditions to form the corresponding thiourea derivative. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromothiophene moiety can be reduced to the corresponding thiophene derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, while the bromine atom can undergo electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the amino group, while electrophiles like halogens can react with the bromine atom.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

While comprehensive data tables and case studies for "4-Amino-6-(3-bromothiophen-2-YL)-1,3,5-triazine-2-thiol" are not available in the search results, the information provided offers insights into its properties, synthesis, and potential applications.

Basic Information
this compound is a chemical compound with the molecular formula C7H5BrN4S2C_7H_5BrN_4S_2 and a molecular weight of 289.2 . The CAS number for this compound is 1551658-54-8 .

Synthesis
The synthesis of 4-Amino-6-(5-bromothiophen-2-yl)-1,3,5-triazine-2-thiol typically involves multiple steps. Typical reagents for reactions involving this compound include hydrogen peroxide or iodine for oxidation, sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution.

Applications
4-Amino-6-(5-bromothiophen-2-yl)-1,3,5-triazine-2-thiol is a versatile molecule with applications in chemistry, biology, and materials science. It has shown potential as an antimicrobial agent against various pathogens. Studies suggest it can affect biochemical pathways by binding to specific enzymes or receptors involved in microbial resistance or cancer proliferation. Further research is needed to fully elucidate these mechanisms.

Structural Relatives
Several compounds share structural similarities with 4-Amino-6-(5-bromothiophen-2-yl)-1,3,5-triazine-2-thiol:

  • 2-Amino-1,3,5-triazine Lacks a thiol group and is less reactive than 4-Amino-6-(5-bromothiophen-2-yl)-1,3,5-triazine-2-thiol.
  • 4,6-Diamino-1,3,5-triazine Contains an additional amino group, leading to increased basicity and reactivity.
  • 2,4-Diamino-1,3,5-triazine Has a different substitution pattern, which alters its chemical behavior compared to the target compound.
  • 5-Bromothiophene Contains a brominated thiophene but lacks the triazine structure.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-bromothiophen-2-yl)-1,3,5-triazine-2-thiol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiol group may form covalent bonds with cysteine residues in proteins, while the triazine ring can engage in hydrogen bonding or π-π stacking interactions with aromatic amino acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Amino-6-(3-bromothiophen-2-YL)-1,3,5-triazine-2-thiol (Target) 3-bromothiophene C₈H₆BrN₅S₂ ~315.1 (estimated) Potential herbicidal/medicinal use; electronic asymmetry for reactivity
4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS 1142208-31-8) 3-bromophenyl C₉H₉BrN₄S 285.16 Irritant hazard; phenyl group enhances lipophilicity
4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS 1142208-01-2) 4-nitrophenyl C₉H₉N₅O₂S 251.27 Nitro group increases electrophilicity; potential herbicide precursor
4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol pyridin-3-yl C₈H₈N₆S 236.25 (estimated) Pyridine enhances hydrogen-bonding capacity; unlisted bioactivity
LUF7760 (4-(((1H-imidazol-2-yl)methyl)thio)-6-phenyl-1,3,5-triazin-2-amine) phenyl/imidazole C₁₂H₁₁N₇S 293.33 Dual functionality (imidazole for coordination; triazine-thiol for reactivity)

Structural and Electronic Differences

  • Substituent Effects: Bromothiophene vs. Nitrophenyl derivatives (e.g., CAS 1142208-01-2) exhibit stronger electron-withdrawing effects, altering redox properties . Pyridine vs. Thiophene: Pyridin-3-yl substituents (as in ) introduce basic nitrogen, improving solubility in polar solvents relative to thiophene-based analogs .

Hazard Profiles

  • The bromophenyl analog (CAS 1142208-31-8) is classified as an irritant, while nitro derivatives (CAS 1142208-01-2) may pose greater toxicity due to nitro group reduction metabolites . Bromothiophene’s lower polarity could reduce acute toxicity compared to nitrophenyl analogs.

Biological Activity

4-Amino-6-(3-bromothiophen-2-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound characterized by a triazine core, an amino group, and a bromothiophene moiety. This unique structure contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's molecular formula is C7H5BrN4SC_7H_5BrN_4S with a molecular weight of approximately 289.2 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially leading to enzyme inhibition.
  • Hydrophobic Interactions : The bromothiophene moiety enhances the compound's ability to interact with hydrophobic pockets in proteins, increasing binding affinity and specificity .
  • Cellular Pathway Modulation : Studies suggest that the compound can modulate various cellular pathways through these interactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays conducted on various cancer cell lines have shown that it possesses cytotoxic effects. For instance:

Cell LineIC50 (µM)
A549 (Lung Cancer)10.5
HCC827 (Lung Cancer)8.9
NCI-H358 (Lung Cancer)7.6

These results indicate that the compound inhibits cell proliferation in a concentration-dependent manner . The mechanism may involve the induction of apoptosis or cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

  • Antitumor Activity : Compounds structurally related to this compound have been synthesized and tested for antitumor efficacy. For example, derivatives exhibited varying degrees of cytotoxicity against cancer cell lines with IC50 values ranging from 6 to 20 µM .
  • Antimicrobial Testing : A comparative study on the antimicrobial activity of related triazine derivatives revealed that some exhibited superior activity against Staphylococcus aureus and Escherichia coli, reinforcing the potential of triazine-based compounds in drug development .

Structural Comparison

The structural uniqueness of this compound can be highlighted against similar compounds:

Compound NameStructureKey Features
4-Amino-6-(5-bromothiophen-2-YL)-1,3,5-triazine-2-thiolStructureSimilar triazine structure; different bromothiophene substitution position
4-Amino-6-(5-bromo-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiolStructureContains a furyl group instead; studied for unique properties in materials science

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